molecular formula C16H11F6N3S B11505947 2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine

2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine

Cat. No.: B11505947
M. Wt: 391.3 g/mol
InChI Key: HYFASCUEGVCONF-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine is a complex organic compound that features a triazine ring substituted with a 4-methylphenyl group, a thiophen-2-yl group, and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine lies in its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both a 4-methylphenyl group and a thiophen-2-yl group, along with two trifluoromethyl groups, makes it particularly interesting for applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C16H11F6N3S

Molecular Weight

391.3 g/mol

IUPAC Name

2-(4-methylphenyl)-6-thiophen-2-yl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine

InChI

InChI=1S/C16H11F6N3S/c1-9-4-6-10(7-5-9)12-23-13(11-3-2-8-26-11)25-14(24-12,15(17,18)19)16(20,21)22/h2-8H,1H3,(H,23,24,25)

InChI Key

HYFASCUEGVCONF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=CS3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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